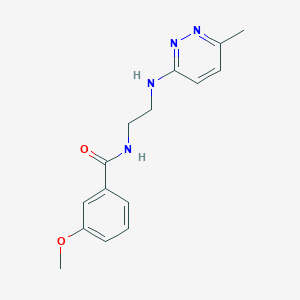

3-methoxy-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide

Description

Properties

IUPAC Name |

3-methoxy-N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c1-11-6-7-14(19-18-11)16-8-9-17-15(20)12-4-3-5-13(10-12)21-2/h3-7,10H,8-9H2,1-2H3,(H,16,19)(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTFAYIUJSWTEFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)NCCNC(=O)C2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide typically involves multiple steps:

Formation of the Benzamide Core: The starting material, 3-methoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

Amination Reaction: The acid chloride is then reacted with 2-(6-methylpyridazin-3-yl)ethylamine in the presence of a base such as triethylamine (TEA) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO₄).

Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

Reduction: Hydrogen gas (H₂) with a palladium catalyst.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

Oxidation: 3-hydroxy-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide.

Reduction: 3-methoxy-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)aniline.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-methoxy-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Key Observations :

- Synthetic Efficiency: Rip-B and N-(6-methoxypyridin-3-yl)benzamide exhibit high yields (80–88%), likely due to straightforward amide coupling reactions . BK14131’s synthesis details are absent, but its structural complexity (pyridazinyl-ethylamino group) may require multistep reactions.

- Thioether-containing analogs (e.g., compounds) introduce sulfur-based reactivity, which may enhance binding to enzymes or metal ions .

Sigma Receptor Ligands

The benzamide [¹²⁵I]PIMBA (N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide) binds sigma receptors with high affinity (Kd = 5.80 nM) and is used for prostate cancer imaging . In contrast, BK14131 lacks the iodinated aromatic ring and piperidinyl group critical for sigma receptor interaction, suggesting divergent therapeutic targets.

Anticancer and Antiviral Derivatives

Compounds in , such as 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide, incorporate thioether and trifluoromethyl groups, which are associated with enhanced metabolic stability and antiviral activity . BK14131’s methoxy and pyridazinyl groups may instead favor interactions with kinases or neurotransmitter receptors.

Pharmacokinetic and Physicochemical Properties

Table 2: Physicochemical Comparison

Analysis :

- Solubility : The dimethoxy group in Rip-B may enhance solubility relative to BK14131’s pyridazinyl group, which introduces aromatic stacking interactions .

Biological Activity

3-Methoxy-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimycobacterial properties of compounds related to the imidazo[1,2-b]pyridazine scaffold, which includes derivatives similar to this compound. In vitro assays demonstrated that these compounds exhibit significant activity against Mycobacterium tuberculosis (Mtb). For instance, a related compound showed a minimum inhibitory concentration (MIC) of 0.5 µg/mL against Mtb, indicating strong antimycobacterial efficacy .

Anticancer Activity

The anticancer potential of this compound has also been explored. Various derivatives have been tested against several cancer cell lines, revealing promising results. For example, compounds with similar structural features demonstrated IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL against Hep-2 and P815 cancer cell lines . This suggests that modifications in the chemical structure can significantly influence their cytotoxic effects.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that specific substituents on the benzamide core can enhance biological activity. The presence of a methoxy group at position C3 and a phenyl moiety at C2 is critical for increasing potency against Mtb . Table 1 summarizes the MIC values for various derivatives with different substituents.

| Compound | R1 (C6) | R2 (C2) | Mtb MIC90 (µg/mL) | Mm MIC90 (µg/mL) |

|---|---|---|---|---|

| 1a | BnO | Ph | 1 | 1.51 |

| 1b | 3-MeO-BnO | 4-F-Ph | 1 | 2.64 |

| 2a | BnS | Ph | 0.5 | 0.25 |

| 2b | 3-MeO-BnS | 2-F-Ph | 0.5 | 0.06 |

Case Studies

Several case studies have documented the synthesis and evaluation of similar compounds:

- Antimycobacterial Evaluation : A study by Moraski et al. synthesized a series of imidazo[1,2-b]pyridazine derivatives and evaluated their activity against Mtb, identifying key structural features that contribute to enhanced efficacy .

- Cytotoxicity in Cancer Cell Lines : Research on pyrazole derivatives indicated significant cytotoxic potential against various cancer cell lines, with specific derivatives showing IC50 values as low as 7.4 nM against A549 cells . This highlights the importance of structural modifications in enhancing anticancer activity.

Q & A

Q. Basic

- Methoxy group : Enhances solubility and modulates electronic effects.

- Pyridazine ring : Participates in π-π stacking with aromatic residues in target proteins.

- Amide linker : Stabilizes conformation via intramolecular hydrogen bonding .

How to design structure-activity relationship (SAR) studies for derivatives?

Q. Advanced

- Systematic substitution : Modify methoxy position or pyridazine substituents.

- In vitro profiling : Test against kinase panels (e.g., Eurofins KinaseProfiler) and cytotoxicity assays (MTT on HEK293/HepG2).

- QSAR modeling : Use partial least squares (PLS) regression to correlate structural features with activity .

What strategies characterize degradation products under stressed conditions?

Q. Advanced

- Forced degradation : Expose to heat (40–60°C), acidic/basic hydrolysis (0.1M HCl/NaOH), and oxidative stress (3% H2O2).

- LC-MS/MS analysis : Identify degradation pathways (e.g., amide hydrolysis or pyridazine ring oxidation).

- Stability studies : Monitor under accelerated ICH conditions (25°C/60% RH) .

What solubility challenges exist in formulation, and how are they addressed?

Basic

The compound’s logP (~2.5) suggests moderate hydrophobicity. Strategies:

- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or PEG-based vehicles.

- Salt formation : Prepare hydrochloride salts to enhance aqueous solubility.

- Nanoformulation : Encapsulate in PLGA nanoparticles for sustained release .

How to validate target engagement in cellular assays?

Q. Advanced

- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts.

- Knockdown/rescue experiments : Use siRNA to silence putative targets and assess activity loss.

- Biolayer Interferometry (BLI) : Quantify binding kinetics in lysates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.